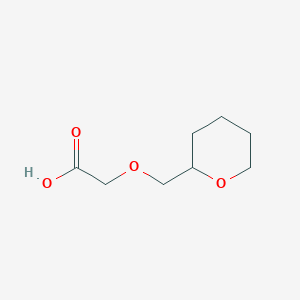

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid

Overview

Description

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid, or THPMA, is a derivative of the carboxylic acid family. It is a four-carbon molecule that is composed of two hydrogen atoms, two oxygen atoms, one carbon atom, and one methyl group. THPMA is known to be an important intermediate in the synthesis of many natural compounds and pharmaceuticals, and has been the subject of much scientific research over the years. In

Scientific Research Applications

THPMA has been the subject of much scientific research over the years, and has a wide range of applications. For example, it has been used in the synthesis of various natural compounds, such as terpenes and steroids. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. Additionally, THPMA has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of THPMA is not fully understood. However, it is believed to involve the formation of a carbanion, which is an anion that is formed when an organic halide reacts with a metal. This carbanion can then be used to form a variety of organic compounds, including THPMA.

Biochemical and Physiological Effects

The biochemical and physiological effects of THPMA are not well understood. However, it has been shown to have some anti-inflammatory and antioxidant properties. Additionally, it has been shown to have some anti-fungal and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

THPMA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be produced in a variety of ways. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is also very sensitive to light and air, and can be easily damaged if not stored properly. Additionally, it can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for THPMA research. One potential direction is to further explore its anti-inflammatory and antioxidant properties, as well as its potential uses in the synthesis of pharmaceuticals. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of dyes and pigments, as well as its potential uses in the synthesis of polymers. Finally, further research could be done on its potential toxicity and how to properly handle it in lab experiments.

Synthesis Methods

THPMA can be synthesized in a variety of ways, depending on the desired product. One method of synthesis involves the use of a Grignard reagent, which is a type of organometallic compound. A Grignard reagent is formed by reacting an organic halide with magnesium metal in an ether solvent. This reaction produces a carbanion, which can then be used to form a variety of organic compounds, including THPMA. Other methods of synthesis include the use of organic catalysts, such as palladium or nickel, as well as the use of organometallic compounds, such as nickelocene.

properties

IUPAC Name |

2-(oxan-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-8(10)6-11-5-7-3-1-2-4-12-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQDMQIHHQMTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424406 | |

| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | |

CAS RN |

876716-61-9 | |

| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(oxan-2-yl)methoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)